3-[(E)-({2-[(2E)-3-(2-Methoxyphenyl)prop-2-enamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate
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Overview
Description
3-[(E)-({2-[(2E)-3-(2-Methoxyphenyl)prop-2-enamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves several well-known reactions such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For the specific compound , the synthesis might involve the following steps:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of metal catalysts and environmentally sustainable strategies. For example, the use of bis(alkoxo)palladium complexes enables efficient phosphine-free direct C-H arylation of thiophenes . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide a variety of substituted thiophenes in good yields .
Chemical Reactions Analysis
Types of Reactions
Thiophene derivatives undergo various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) and nitro groups are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
Thiophene derivatives, including 3-[(E)-({2-[(2E)-3-(2-Methoxyphenyl)prop-2-enamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate, have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For instance, they can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In the case of anticancer activity, thiophene derivatives may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Thiophene derivatives can be compared with other heterocyclic compounds such as furan and pyrrole derivatives. While all these compounds share a similar ring structure, thiophene derivatives are unique due to the presence of a sulfur atom, which imparts distinct electronic and chemical properties . Similar compounds include:
Furan Derivatives: Contain an oxygen atom in the ring.
Pyrrole Derivatives: Contain a nitrogen atom in the ring.
Benzothiophene Derivatives: Contain a fused benzene ring with the thiophene ring.
Properties
Molecular Formula |
C24H21N3O5S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
[3-[(E)-[[2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C24H21N3O5S/c1-31-20-9-3-2-7-18(20)11-12-22(28)25-16-23(29)27-26-15-17-6-4-8-19(14-17)32-24(30)21-10-5-13-33-21/h2-15H,16H2,1H3,(H,25,28)(H,27,29)/b12-11+,26-15+ |
InChI Key |
NMSICKHQJKADLD-QNOSVCLUSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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